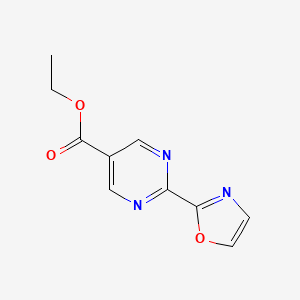

Ethyl 2-(oxazol-2-YL)pyrimidine-5-carboxylate

Description

Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with an oxazole ring and at the 5-position with an ethyl carboxylate group. The oxazole moiety introduces electron-withdrawing effects, which may influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

ethyl 2-(1,3-oxazol-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3 |

InChI Key |

ZBIOIDORVSXOOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with an oxazole derivative in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated derivatives, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyrimidine carboxylic acids, while reduction can produce corresponding alcohols .

Scientific Research Applications

Ethyl 2-(oxazol-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound with an oxazole ring and a pyrimidine moiety, featuring a carboxylate group at the 5-position of the pyrimidine ring. Research indicates that this compound has potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds. It can undergo reactions such as oxidation, reduction, and nucleophilic substitution to create derivatives with altered physical or biological properties.

- Biology It is investigated for its potential antimicrobial and anticancer properties. Compounds with structural similarities have exhibited a range of biological activities, suggesting that this compound may also possess such properties.

- Medicine This compound is explored for its neuroprotective and anti-inflammatory properties, positioning it as a candidate for treating neurodegenerative diseases. Interaction studies are crucial to understand how this compound interacts with biological targets, which can offer insights into its mechanism of action and therapeutic viability.

- Industry this compound is utilized in developing new pharmaceuticals and agrochemicals. Its unique arrangement of functional groups may enhance its interaction with biological targets compared to similar compounds, making it valuable in drug design and development.

Chemical Reactions

this compound can undergo several chemical reactions:

- Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer activities. The specific biological activities of this compound require further investigation to fully elucidate its pharmacological potential.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound:

- Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo shares structural similarities but differs in biological activity.

- Triazole-pyrimidine hybrids are similar in structure but may have different pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Ethyl 2-(Thiazol-2-YL)Pyrimidine-5-Carboxylate (CAS 4100-28-1)

- Structural Differences : Replaces oxazole with thiazole (sulfur instead of oxygen in the heterocycle).

- Molecular Formula : C₁₀H₉N₃O₂S vs. C₁₀H₉N₃O₃ for the oxazole analog.

- Thiazole derivatives are often associated with antimicrobial activity, whereas oxazole analogs may exhibit distinct bioactivity profiles due to differences in electronic properties.

Ethyl 2-Methylmercapto-4-Methyl-Pyrimidine-5-Carboxylate

- Structural Differences : Features a methylmercapto (-SCH₃) group at the 2-position instead of oxazole.

- Reactivity: Reacts readily with amines and hydrazines to form amino derivatives , whereas the oxazole-substituted compound may undergo nucleophilic substitution less readily due to the electron-deficient oxazole ring.

Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-YL)Pyrimidine-5-Carboxylate

- Structural Differences : Substituted with a trifluoromethyl (-CF₃) group at the 4-position and a pyridine ring at the 2-position.

- Biological Activity : The trifluoromethyl group enhances metabolic stability and binding affinity in kinase inhibitors . In contrast, the oxazole analog’s activity may rely on hydrogen bonding via its oxygen atom.

- Synthetic Routes : Prepared via palladium-catalyzed cross-coupling, differing from the oxazole analog’s likely condensation-based synthesis.

Ethyl 2-(3,5-Dimethylpyrazol-1-YL)-4-[2-(Trifluoromethyl)Anilino]Pyrimidine-5-Carboxylate (CAS 879440-02-5)

- Structural Differences: Incorporates a pyrazole ring and a trifluoromethyl-substituted anilino group.

- Molecular Weight : C₁₉H₁₈F₃N₅O₂ (MW 437.4) vs. ~263.2 for the oxazole analog.

- Pharmacokinetics : The bulkier substituents may reduce solubility but improve target specificity .

Key Comparative Data

Research Findings and Mechanistic Insights

- Reactivity : Oxazole’s electron-withdrawing nature stabilizes the pyrimidine ring, reducing susceptibility to electrophilic substitution compared to thiazole or thioether analogs .

- Biological Activity: Pyrimidine-5-carboxylates with heteroaromatic substituents (e.g., oxazole, thiazole) often target ATP-binding pockets in kinases. For example, trifluoromethyl-substituted derivatives inhibit AP-1/NF-κB pathways , while oxazole analogs may modulate distinct signaling nodes.

- Structural Analysis : Crystal structures of related compounds (e.g., thiazolo-pyrimidines) reveal puckered pyrimidine rings and dihedral angles >80° between fused heterocycles , suggesting similar conformational rigidity in the oxazole analog.

Biological Activity

Ethyl 2-(oxazol-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a pyrimidine moiety, contributing to its unique chemical properties. Its molecular formula is C₁₁H₁₃N₃O₃, which allows it to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.

- Anticancer Potential : this compound has shown promise in inhibiting cancer cell growth. For instance, related compounds have demonstrated significant cytotoxicity in human cancer cell lines such as MDA-MB-453 (breast cancer) with IC50 values indicating effective dose ranges .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Structure-Activity Relationships (SAR)

The SAR studies of related compounds have revealed that modifications at specific positions can significantly influence biological activity. For example, the introduction of different substituents at the 2-position of the oxazole core has been linked to enhanced potency against cancer cell lines. Compounds with a pyridine group at this position showed improved activity compared to those with phenyl groups .

Table 2: SAR Insights from Related Compounds

| Compound Structure | IC50 (µM) | Activity Type |

|---|---|---|

| Oxazole with pyridine | 0.01 - 0.098 | Anticancer |

| Oxazole with phenyl | 60 | Anticancer |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of ethyl derivatives on multiple human cancer cell lines, including MCF-7 and A549. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a potential for development as anticancer agents .

- Mechanism of Action : Interaction studies have focused on understanding how this compound interacts with biological targets, including enzyme inhibition and receptor binding. These studies provide insights into the compound's mechanism of action and therapeutic viability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.